molecular formula C11H8BrNOS B8444584 2-(4-Bromo-2-methyl-phenyl)-thiazole-5-carbaldehyde

2-(4-Bromo-2-methyl-phenyl)-thiazole-5-carbaldehyde

Cat. No. B8444584
M. Wt: 282.16 g/mol
InChI Key: XONLTCOTWBDYCK-UHFFFAOYSA-N
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Patent
US08530667B2

Procedure details

To a suspension of 4-bromo-2-methyl-thiobenzamide (3.11 g, 13.5 mmol) and 2-chloromalonaldehyde (2.16 g, 20.3 mmol) in dimethoxyethane (20 ml) is added magnesium carbonate (567 mg, 6.75 mmol) and the resulting mixture stirred at 60° C. under N2 for 3 hours. The crude reaction is then filtered through a plug of silica, washed with EtOAc and the filtrate concentrated to give 2-(4-bromo-2-methyl-phenyl)-thiazole-5-carbaldehyde (3.8 g).
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
567 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[S:7])=[C:4]([CH3:11])[CH:3]=1.Cl[CH:13]([CH:16]=O)[CH:14]=[O:15].C(=O)([O-])[O-].[Mg+2]>C(COC)OC>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[S:7][C:13]([CH:14]=[O:15])=[CH:16][N:8]=2)=[C:4]([CH3:11])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.11 g
Type
reactant
Smiles
BrC1=CC(=C(C(=S)N)C=C1)C
Name
Quantity
2.16 g
Type
reactant
Smiles
ClC(C=O)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
567 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Mg+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at 60° C. under N2 for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction
FILTRATION
Type
FILTRATION
Details
is then filtered through a plug of silica
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C=1SC(=CN1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.